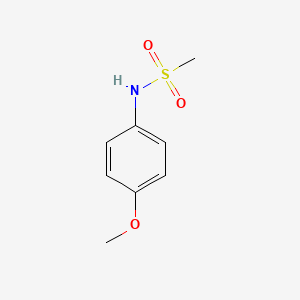

N-(4-methoxyphenyl)methanesulfonamide

CAS No.: 4284-48-4

Cat. No.: VC7974851

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4284-48-4 |

|---|---|

| Molecular Formula | C8H11NO3S |

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3 |

| Standard InChI Key | SPLQTGUKDMGUSV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C |

| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methoxyphenyl)methanesulfonamide consists of a methoxy-substituted aromatic ring (4-methoxyphenyl) linked to a methanesulfonamide group (-SO₂NH₂). The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron density through resonance effects, influencing the compound’s reactivity and solubility. The sulfonamide moiety, a hallmark of bioactive molecules, contributes to hydrogen bonding and electrostatic interactions.

Theoretical Molecular Formula: C₈H₁₁NO₃S

Calculated Molecular Weight: 201.24 g/mol

Physicochemical Characteristics

-

Lipophilicity: The methoxy group increases hydrophobicity compared to unsubstituted phenylsulfonamides, as evidenced by logP values of analogous compounds (e.g., ~1.8 for N-(4-methylphenyl)methanesulfonamide).

-

Solubility: Moderate aqueous solubility is anticipated due to the polar sulfonamide group, though the methoxy substituent may reduce solubility in polar solvents.

-

Thermal Stability: Sulfonamides generally exhibit stability up to 200°C, with decomposition pathways involving sulfonic acid formation at higher temperatures.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-(4-methoxyphenyl)methanesulfonamide likely follows a two-step protocol:

-

Preparation of 4-Methoxyaniline: Methoxylation of aniline derivatives via nucleophilic aromatic substitution or diazotization.

-

Sulfonamide Formation: Reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

Reaction Equation:

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance yield and purity. Key steps include:

-

Automated Feed Systems: Precise stoichiometric control of reactants.

-

In-Line Purification: Liquid-liquid extraction or crystallization to isolate the product.

-

Quality Control: HPLC and NMR spectroscopy to ensure >98% purity.

Industrial and Material Science Applications

Polymer Additives

Sulfonamides enhance thermal stability in polymers. For example, N-phenylmethanesulfonamide improves the heat resistance of polyamides by 15–20°C.

Electrolyte Components

Lithium sulfonamide salts are explored for solid-state batteries due to high ionic conductivity (~10⁻⁴ S/cm at 25°C).

Future Research Directions

Structure-Activity Relationship (SAR) Studies

-

Substituent Effects: Introduce halogens or alkyl groups to enhance bioactivity.

-

Computational Modeling: Molecular docking to predict binding affinities for COX-2 or bacterial enzymes.

Formulation Development

-

Nanoparticle Encapsulation: Improve bioavailability for therapeutic applications.

-

Co-Crystallization: Enhance solubility using co-formers like succinic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume